molecular formula C14H12Cl2O6 B14732616 Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate CAS No. 6423-33-2

Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate

Cat. No.: B14732616
CAS No.: 6423-33-2
M. Wt: 347.1 g/mol
InChI Key: QBUAPBWGIOBMFT-UHFFFAOYSA-N
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Description

Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H12Cl2O6 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms at the 2 and 5 positions are replaced by chlorocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate can be synthesized through the chlorination of diethyl benzene-1,4-dicarboxylate. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Reduction Reactions: The compound can be reduced to diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The chlorocarbonyl groups can be hydrolyzed to carboxylic acids in the presence of water and a base.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Hydrolysis: Water, bases (sodium hydroxide, potassium hydroxide).

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzene-1,4-dicarboxylate: Lacks the chlorocarbonyl groups, making it less reactive towards nucleophiles.

    Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Contains hydroxyl groups instead of chlorocarbonyl groups, leading to different reactivity and applications.

    Diethyl phthalate: A related ester with different substitution patterns on the benzene ring.

Uniqueness

Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different scientific and industrial applications.

Properties

CAS No.

6423-33-2

Molecular Formula

C14H12Cl2O6

Molecular Weight

347.1 g/mol

IUPAC Name

diethyl 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C14H12Cl2O6/c1-3-21-13(19)9-5-8(12(16)18)10(14(20)22-4-2)6-7(9)11(15)17/h5-6H,3-4H2,1-2H3

InChI Key

QBUAPBWGIOBMFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCC)C(=O)Cl

Origin of Product

United States

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